molecular formula C16H18O8 B167839 trans-5-O-(4-coumaroyl)-D-quinic acid CAS No. 1899-30-5

trans-5-O-(4-coumaroyl)-D-quinic acid

Cat. No. B167839
CAS RN: 1899-30-5
M. Wt: 338.31 g/mol
InChI Key: BMRSEYFENKXDIS-OTCYKTEZSA-N
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Description

“trans-5-O-(4-coumaroyl)-D-quinic acid” is a compound that is involved in the phenylpropanoid biosynthesis pathway . It is a substrate for the enzyme 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase .


Synthesis Analysis

The synthesis of “trans-5-O-(4-coumaroyl)-D-quinic acid” involves the enzyme hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT). HCT enzyme assays towards 4-coumaroyl CoA were performed with recombinant proteins or crude plant protein extracts . The reaction solution contained sodium phosphate buffer, shikimic acid, and dithiothreitol .


Molecular Structure Analysis

The molecular structure of “trans-5-O-(4-coumaroyl)-D-quinic acid” is represented by the chemical formula C16H15O7 . Its molecular weight is 319.29 Daltons, and its monoisotopic mass is 320.0896028683 Daltons .


Chemical Reactions Analysis

The enzyme 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase catalyzes the chemical reaction involving “trans-5-O-(4-coumaroyl)-D-quinic acid”, NADPH, H+, and O2 . The products of this reaction are trans-5-O-caffeoyl-D-quinate, NADP+, and H2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-5-O-(4-coumaroyl)-D-quinic acid” include a log P value of 1.2 and a topological polar surface area of 127.0 Å . The standard Gibbs free energy of formation (ΔfG’°) is -51.685265 kcal/mol .

Scientific Research Applications

Chlorogenic Acid Biosynthesis

trans-5-O-(4-coumaroyl)-D-quinic acid plays a significant role in the biosynthesis of chlorogenic acid, as observed in carrot (Daucus carota L.) cell suspension cultures. Microsomal preparations from these cells catalyze the formation of trans-5-O-caffeoyl-D-quinate (chlorogenate) from trans-5-O-(4-coumaroyl)-D-quinate. This process is highly dependent on molecular oxygen and NADPH as a reducing cofactor. The enzyme responsible for this conversion is a cytochrome P-450-dependent mixed-function monooxygenase, and its activity is greatly increased by in vivo irradiation of cells with blue/UV light (Kühnl, Koch, Heller, & Wellmann, 1987).

Antibacterial and Antioxidant Activities

trans-5-O-(4-coumaroyl)-D-quinic acid and its derivatives demonstrate significant antibacterial and antioxidant activities. In a study focusing on compounds isolated from Ageratina adenophora, 5-O-trans-o-coumaroylquinic acid methyl ester showed notable in vitro antibacterial activity against several bacterial strains and anti-fungal activity against Magnaporthe grisea. These compounds also exhibited antioxidant activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical (Zhang et al., 2013).

Astringent Properties in Tea

In the context of tea, particularly Keemun congou black tea, trans-4-O-p-coumaroylquinic acid (a derivative of trans-5-O-(4-coumaroyl)-D-quinic acid) was identified as a significant contributor to the astringent taste. This compound's astringent threshold concentration was determined to be 38 µM, providing valuable insights into the taste properties of fermented teas (Wen et al., 2021).

Role in Plant Defense Mechanisms

In parsley cell suspension cultures challenged with an elicitor from Phytophthora megasperma, the conversion of trans-5-O-(4-coumaroyl)shikimate to trans-5-O-caffeoylshikimate by a microsomal 5-O-(4-coumaroyl)shikimate 3'-hydroxylase highlights the compound's involvement in plant defense mechanisms. This enzyme, also a cytochrome P-450-dependent mixed-function monooxygenase, plays a crucial role in the plant's response to pathogens (Heller & Kühnl, 1985).

Future Directions

Future research could focus on the biotransformation of 5-O-caffeoylquinic acid by gut bacteria species . This could lead to the formulation of novel synbiotics from the association of certain bacteria with 5-CQA .

properties

IUPAC Name

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSEYFENKXDIS-OTCYKTEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-5-O-(4-coumaroyl)-D-quinic acid

CAS RN

1899-30-5, 5746-55-4
Record name P-Coumaroylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Coumaroylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-P-COUMAROYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ZY Wang, H Xiong, LY Duan, CF Wang, YL Du… - Analytical …, 2021 - pubs.rsc.org
The quality evaluation of hawthorn leaves in different geographical regions derived from the dried leaves of Crataegus pinnatifida Bge. Var. Major NEBr. or Crataegus pinnatifida Bge., a …
Number of citations: 3 pubs.rsc.org
M Chen, Z Zu, S Shen, T An, H Zhang, H Lu, M Fu… - LWT, 2023 - Elsevier
Loose-leaf dark tea fermented by Eurotium cristatum has increasingly gained favor in the market due to its unique fungal aroma and soft mouthfeel. In this study, the dynamic changes in …
Number of citations: 1 www.sciencedirect.com
CM Potter, DL Jones - Processes, 2020 - mdpi.com
Polyphenols constitute a diverse array of naturally occurring secondary metabolites found in plants which, when consumed, have been shown to promote human health. Greater …
Number of citations: 5 www.mdpi.com
Z Cai, J He, J Jiang, Z Zhao, Y Shu - Phytomedicine, 2023 - Elsevier
Background Sepsis is one of the major threats to human health with high mortality. Simiao Yong'an decoction (SMYAD) has the efficacy of anti-inflammation, improving coagulation and …
Number of citations: 1 www.sciencedirect.com
Z Zhong, S Liu, S Han, Y Li, M Tao, A Liu, Q He… - Industrial Crops and …, 2021 - Elsevier
Indole alkaloids from Catharanthus roseus (L.) G. Don were valued for their wide spectrum of pharmaceutical effects. Their biosynthesis is modulated by various abiotic factors including …
Number of citations: 18 www.sciencedirect.com
Y Fu, Z Zeng, S Feng, Y Chen, Q Ding, Y Shi - Journal of Functional Foods, 2023 - Elsevier
Alcoholic liver disease (ALD) is a liver injury caused by chronic or binge alcohol consumption. Jiubanban (JBB) is a 10-edible-herb- formula. The current study investigated the …
Number of citations: 0 www.sciencedirect.com

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